N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

CAS No.: 353254-76-9

Cat. No.: VC3721726

Molecular Formula: C10H9N3OS2

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 353254-76-9 |

|---|---|

| Molecular Formula | C10H9N3OS2 |

| Molecular Weight | 251.3 g/mol |

| IUPAC Name | N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide |

| Standard InChI | InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |

| Standard InChI Key | VERDFHOICHJZIA-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Basic Properties

Molecular Structure

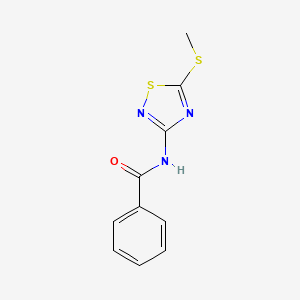

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide features a 1,2,4-thiadiazole ring with a methylthio (-SCH₃) substituent at position 5 and a benzamide group attached at position 3. The 1,2,4-thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in a specific arrangement. This arrangement differentiates it from the 1,3,4-thiadiazole compounds found in many pharmaceutical applications.

The molecular formula of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide can be represented as C₁₀H₉N₃OS₂, consisting of:

-

A 1,2,4-thiadiazole ring (C₂N₂S)

-

A methylthio group (-SCH₃)

-

A benzamide moiety (C₆H₅CONH-)

Physical Properties

While specific physical data for N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is limited, the compound is expected to share general properties with related thiadiazole derivatives. Based on structural analysis, it likely presents as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Spectroscopic Characteristics

Spectroscopic identification of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically involve:

-

¹H NMR: Expected signals for the methyl protons of the methylthio group (around δ 2.5-2.7 ppm), the aromatic protons of the benzene ring (approximately δ 7.4-8.0 ppm), and the amide proton (typically around δ 10-12 ppm).

-

¹³C NMR: Characteristic signals for the thiadiazole carbons, the methylthio carbon, and the benzamide carbons.

-

FT-IR: Key absorption bands would include the amide C=O stretch (approximately 1650-1680 cm⁻¹), N-H bend, and characteristic absorptions for the thiadiazole ring.

Synthetic Approaches and Preparation Methods

General Synthetic Strategies

The synthesis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely follow pathways similar to those used for related thiadiazole compounds. Based on established methods for thiadiazole synthesis, potential approaches might include:

-

Cyclization reactions starting from appropriate thiosemicarbazide derivatives

-

Transformation of pre-existing heterocyclic compounds

-

Construction of the 1,2,4-thiadiazole ring system followed by introduction of the methylthio and benzamide substituents

Optimization Techniques

Recent advances in synthetic methodologies for heterocyclic compounds suggest that microwave-assisted synthesis could significantly improve reaction efficiency for preparing N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide. Microwave assistance has been shown to reduce reaction times from 4-6 hours to approximately 1 hour while potentially increasing yields from around 22% to over 60% for similar compounds.

| Cell Line | Potential Mechanism | Structural Feature Contributing to Activity |

|---|---|---|

| Melanoma | Caspase activation | Thiadiazole core and benzamide moiety |

| Leukemia | Topoisomerase inhibition | Aromatic system and heteroatoms |

| Breast cancer | Cell cycle disruption | Methylthio group and amide linkage |

Mechanism of Action

The biological activity of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely involve:

-

Interaction with enzymes such as kinases and topoisomerases

-

Modulation of apoptotic pathways through caspase activation

-

Alteration of gene expression patterns critical for cell survival and proliferation

-

Potential DNA binding through intercalation or groove binding

Similar thiadiazole compounds have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase enzymes.

Structure-Activity Relationships

Key Pharmacophoric Elements

The structural elements of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide that may contribute to its biological activity include:

-

The 1,2,4-thiadiazole ring: Provides a rigid scaffold and contains multiple sites for hydrogen bonding

-

The methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins

-

The benzamide moiety: Offers potential for π-π stacking interactions and hydrogen bonding through the amide functional group

Comparative Analysis with Related Compounds

When compared to 1,3,4-thiadiazole derivatives such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide, the N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has several structural differences:

-

The arrangement of nitrogen and sulfur atoms in the thiadiazole ring (1,2,4- versus 1,3,4-pattern)

-

The presence of a methylthio substituent rather than a methyl or amino group

-

The direct attachment of the benzamide to the thiadiazole ring versus through a methylene linker

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically employ multiple complementary techniques:

-

NMR Spectroscopy: For structural confirmation and purity assessment

-

Mass Spectrometry: To verify molecular weight and fragmentation patterns

-

FT-IR Spectroscopy: To identify key functional groups

-

UV-Visible Spectroscopy: To determine absorption characteristics

Chromatographic Methods

Purification and analysis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would commonly utilize:

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

-

Column Chromatography: For purification, typically using silica gel with appropriate solvent systems

-

High-Performance Liquid Chromatography (HPLC): For high-resolution analysis and quantification

Chemical Reactivity

Stability Considerations

The stability of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide under various conditions would be an important consideration for both synthetic and biological applications. Factors affecting stability may include:

-

pH sensitivity

-

Thermal stability

-

Photostability

-

Hydrolytic stability

Research Directions and Future Prospects

Computational Studies

Molecular modeling and computational studies could provide valuable insights into the properties and potential applications of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide:

-

Molecular Docking: To predict interactions with potential biological targets

-

Quantitative Structure-Activity Relationship (QSAR) Analysis: To identify key structural features for optimization

-

Molecular Dynamics Simulations: To understand conformational preferences and binding stability

Synthetic Diversification

Development of efficient synthetic routes to N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide and its derivatives would enable the creation of focused libraries for biological evaluation:

-

Combinatorial Chemistry Approaches: To generate diverse analogs with systematic structural variations

-

Green Chemistry Methods: To develop environmentally friendly synthetic procedures

-

Scale-Up Considerations: To address potential challenges in large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume